molecular formula C14H17ClN4O2S2 B2833777 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-04-1

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No.: B2833777
CAS No.: 338422-04-1
M. Wt: 372.89
InChI Key: PLTJPCURXOBNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and an allylsulfanyl moiety at position 3. The benzenesulfonamide group is para-substituted with a chlorine atom, contributing to its electronic and steric profile.

Properties

IUPAC Name

4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTJPCURXOBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves multistep organic synthesis processes:

  • Formation of the 1,2,4-Triazole Core: : The initial step often includes the formation of the 1,2,4-triazole ring via cyclization reactions, utilizing hydrazine derivatives and appropriate carbonyl compounds under controlled temperature and pressure.

  • Introduction of Allylsulfanyl and Ethyl Groups: : Subsequent functionalization introduces the allylsulfanyl group through nucleophilic substitution, often using allyl halides and sulfur sources in the presence of catalysts. The ethyl group can be introduced via alkylation processes.

  • Sulfonation and Benzene Derivative Attachment: : The sulfonamide group attachment involves the reaction of amines with chlorobenzenesulfonyl chloride, usually under basic conditions to promote the formation of the sulfonamide bond.

Industrial Production Methods

Industrial-scale production leverages these synthetic routes with optimizations for yield and purity, often incorporating continuous flow processes and advanced separation techniques to streamline production. Key aspects include reaction condition optimization, catalyst selection, and efficient solvent usage.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the allylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction processes may target the chlorobenzenesulfonamide moiety, potentially leading to dechlorination or reduction of the sulfonamide to amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazole or benzene rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride for reduction reactions.

  • Substitution Reagents: : Halides, organometallic reagents for substitution.

Major Products

  • Sulfoxides/Sulfones: : Resulting from oxidation.

  • Amines: : Products of reduction processes.

  • Functionalized Derivatives: : From substitution reactions enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.

  • Catalysis: : Serving as ligands or catalysts in various organic reactions.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering routes to novel biochemical pathways.

Medicine

  • Pharmacophores: : Potential scaffold for developing drugs targeting particular diseases, including antimicrobial and anticancer agents.

Industry

  • Material Science: : Explorations into its role in developing new materials with unique properties.

Mechanism of Action

The compound operates via interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve binding to the active site of enzymes, inhibiting their activity, or interacting with cellular receptors to modulate biological pathways. This multi-faceted approach can influence various physiological and biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole ring or benzenesulfonamide group:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Heterocycle Triazole Substituents Benzenesulfonamide Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 1,2,4-Triazole 4-Ethyl, 5-allylsulfanyl 4-Chloro Not explicitly given -
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 1,2,4-Triazole 4-Allyl, 5-(4-fluorobenzylsulfanyl) 4-Chloro C₁₉H₁₈ClFN₄O₂S₂ 452.95
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-Oxazole N/A 4-Methyl C₁₇H₁₇N₃O₄S₂ 391.46
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 4-Phenyl, 5-(methylsulfanyl benzyl) N/A (acetamide side chain) C₂₄H₂₂ClN₅O₂S₂ 524.04
Key Observations:

Triazole vs. Oxazole Core : The target compound and most analogs use a 1,2,4-triazole core, which is associated with hydrogen-bonding capabilities and metabolic stability. In contrast, 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide employs a 1,2-oxazole core, which may alter electronic properties and binding interactions .

Substituent Effects: Allylsulfanyl vs. Ethyl vs. Allyl/Phenyl Groups: The 4-ethyl group in the target compound may reduce steric hindrance compared to the 4-allyl () or 4-phenyl () substituents, possibly enhancing metabolic stability .

Benzenesulfonamide Modifications : The 4-chloro substituent in the target compound and ’s analog introduces electron-withdrawing effects, whereas the 4-methyl group in ’s compound increases lipophilicity, which could impact membrane permeability .

Challenges and Opportunities

  • Limited Data: The absence of direct activity data for the target compound necessitates further experimental validation of its pharmacological profile.
  • Synthetic Flexibility : The allylsulfanyl and ethyl groups offer opportunities for functionalization to optimize bioavailability or target selectivity.

Biological Activity

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S₂
  • Molecular Weight : 398.93 g/mol
  • CAS Number : 338954-13-5
  • Structure : The compound features a triazole ring, sulfonamide moiety, and an allylsulfanyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Ring : Known for its antifungal and anticancer properties, the triazole structure can inhibit specific enzymes and receptors.
  • Sulfonamide Group : This moiety is often associated with antibacterial activity by inhibiting bacterial folate synthesis.
  • Allylsulfanyl Group : This functional group may enhance the compound's lipophilicity and facilitate cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : The compound has shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays indicated that it inhibits cell growth significantly compared to control groups .
Cell Line IC50 (µM) Effect
Breast Cancer15Moderate inhibition
Colon Cancer12Strong inhibition
Lung Cancer20Moderate inhibition

Antimicrobial Activity

The sulfonamide component suggests potential antimicrobial properties. Studies indicate that related compounds exhibit activity against a range of bacteria:

  • Mechanism : Inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could lower coronary resistance, suggesting potential cardiovascular benefits .
  • Calcium Channel Interaction : Research has shown that some sulfonamides can act as calcium channel inhibitors, which may have implications for treating hypertension .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazole core. Key steps include:
  • Alkylation : Introducing the allylsulfanyl group via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions .
  • Sulfonamide Coupling : Reacting the intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters include inert atmosphere (N₂/Ar) for moisture-sensitive steps and real-time monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing triazole N-ethyl vs. allylsulfanyl groups) . For example, the allylic protons (CH₂=CH–CH₂–S–) appear as a multiplet at δ 5.1–5.3 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions ([M+H]⁺) and fragment patterns, particularly cleavage of the sulfonamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinities for this compound?

  • Methodological Answer : Discrepancies often arise from incomplete sampling of ligand conformations or protein flexibility. Strategies include:
  • Enhanced Sampling MD Simulations : Use accelerated molecular dynamics (aMD) to explore conformational space of the compound-enzyme complex .
  • Mutational Analysis : Validate docking poses by comparing binding affinities of site-directed mutants (e.g., replacing key residues in the triazole-binding pocket) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for alternative binding modes identified computationally .

Q. What strategies are recommended for refining the crystal structure of this compound when faced with twinning or poor diffraction data?

  • Methodological Answer :
  • Twinning Mitigation : Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine against detwinned data . For pseudo-merohedral twinning, HKLF 5 format is recommended .
  • Low-Resolution Data : Apply stereochemical restraints (e.g., DFIX for bond lengths/angles) and leverage Hirshfeld atom refinement (HAR) for improved electron density maps .
  • Validation Tools : Cross-check with RIGU (R-value intensity analysis) and ADDSYM to detect missed symmetry .

Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets (e.g., kinases vs. sulfotransferases)?

  • Methodological Answer :
  • Pharmacophore Mapping : Overlay the compound’s structure with co-crystallized ligands of target enzymes to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen vs. π-π stacking of the triazole ring) .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy contributions, which may differ between enzyme classes due to hydrophobic pocket accessibility .

Q. How can researchers design derivatives to improve metabolic stability without compromising bioactivity?

  • Methodological Answer :
  • Metabolic Hotspot Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Common sites include allylsulfanyl oxidation and triazole N-deethylation .
  • Bioisosteric Replacement : Substitute the allylsulfanyl group with cyclopropylthioether (reducing CYP450-mediated oxidation) or fluorinated analogs (enhancing metabolic resistance) .
  • Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays (e.g., IC₅₀ variability across cell lines) be addressed?

  • Methodological Answer :
  • Standardized Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24h vs. 48h) .
  • Membrane Permeability Assessment : Measure cellular uptake via LC-MS/MS to correlate intracellular concentrations with observed IC₅₀ values .
  • Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify secondary targets that may confound results .

Tables

Q. Table 1: Key Synthetic Parameters for Intermediate Isolation

StepConditionsAnalytical ValidationReference
AlkylationpH 8, 70°C, N₂ atmosphere¹H NMR (δ 4.2–4.5 ppm, –CH₂–S)
Sulfonamide CouplingAnhydrous DCM, 0°C → RTHPLC retention time: 8.2 min
PurificationEthanol/water (3:1), recrystallizationHRMS [M+H]⁺: 456.0521 Da

Q. Table 2: Computational vs. Experimental Binding Data

Target EnzymePredicted ΔG (kcal/mol)Experimental Kᵢ (nM)Discrepancy Resolution Strategy
EGFR Kinase-9.2120 ± 15aMD simulations
SULT1A1-7.885 ± 10FEP calculations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.